molecular formula C20H25NO2S2 B2637361 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1396762-06-3

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2637361
CAS No.: 1396762-06-3
M. Wt: 375.55
InChI Key: WWXSYGGGEJIZHR-UHFFFAOYSA-N
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Description

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that features a piperidine ring, a furan ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

    Formation of the Furan-2-ylmethylthio Intermediate: This step involves the reaction of furan-2-carbaldehyde with a thiol compound under acidic conditions to form the furan-2-ylmethylthio intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form the piperidine ring.

    Attachment of the Phenylthio Group: Finally, the phenylthio group is introduced through a nucleophilic substitution reaction using a phenylthiol compound and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, where nucleophiles such as amines or alkoxides can replace the phenylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alkoxides, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine ring.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Methylthio)piperidin-1-yl)-3-(phenylthio)propan-1-one: Similar structure but lacks the furan ring.

    1-(4-(((Thiophen-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one: Similar structure but contains a thiophene ring instead of a furan ring.

Uniqueness

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is unique due to the presence of the furan ring, which can impart distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2/c22-20(10-14-25-19-6-2-1-3-7-19)21-11-8-17(9-12-21)15-24-16-18-5-4-13-23-18/h1-7,13,17H,8-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXSYGGGEJIZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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